Sodium dioctyldithiocarbamate
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Overview
Description
Sodium dioctyldithiocarbamate is an organosulfur compound with the chemical formula C16H30NNaS2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals. This compound is typically used in various industrial applications, including as a flotation agent in mineral processing and as a vulcanization accelerator in the rubber industry.
Preparation Methods
Sodium dioctyldithiocarbamate can be synthesized through the reaction of carbon disulfide with dioctylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows: [ \text{CS}_2 + \text{HN(C}8\text{H}{17})_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}8\text{H}{17})_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods often involve the use of aqueous solutions and controlled addition of reactants to ensure high yield and purity.
Chemical Reactions Analysis
Sodium dioctyldithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its original form from disulfides.
Substitution: It can react with various metal salts to form metal-dithiocarbamate complexes.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions are typically metal-dithiocarbamate complexes, which are used in various industrial applications.
Scientific Research Applications
Sodium dioctyldithiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent for transition metals, facilitating the study of metal-ligand interactions.
Biology: It is used in the study of enzyme inhibition and as a tool for investigating the role of metal ions in biological systems.
Industry: It is used as a flotation agent in mineral processing, a vulcanization accelerator in the rubber industry, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which sodium dioctyldithiocarbamate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity.
Comparison with Similar Compounds
Sodium dioctyldithiocarbamate can be compared with other dithiocarbamates such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. While all these compounds share the ability to form stable metal complexes, this compound is unique in its longer alkyl chains, which can influence its solubility and reactivity. Similar compounds include:
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Nickel diethyldithiocarbamate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Properties
CAS No. |
41776-15-2 |
---|---|
Molecular Formula |
C17H34NNaS2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
sodium;N,N-dioctylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2.Na/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
LAHATCIHENQQOP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+] |
Origin of Product |
United States |
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